molecular formula C20H17BrN4O2S2 B2430977 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-03-7

3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2430977
CAS No.: 392300-03-7
M. Wt: 489.41
InChI Key: DBZBIFDJOLERQD-UHFFFAOYSA-N
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Description

3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its multiple functional groups including bromine, thiadiazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps A common route starts with the formation of the 1,3,4-thiadiazole core This can be achieved by the cyclization of appropriate thiosemicarbazide with a carbon disulfide derivative under basic conditions Subsequently, the intermediate is reacted with a brominated benzoyl chloride in the presence of a base such as triethylamine to introduce the 3-bromo benzamide moiety

Industrial Production Methods: Industrial production scales up these laboratory methods. The key is optimizing each step for yield and purity while ensuring cost-effectiveness. Continuous flow reactors may be employed for the cyclization step, while solid-phase synthesis techniques can be used to simplify the purification processes, particularly the introduction of the 3,4-dihydroquinoline moiety. Ensuring an environmentally friendly approach, solvent recovery and recycling systems are often incorporated.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several key types of reactions:

  • Oxidation: : It can be oxidized to form sulfoxides and sulfones, particularly at the thiadiazole sulfur.

  • Reduction: : The quinoline moiety can be reduced under hydrogenation conditions to afford tetrahydroquinoline derivatives.

  • Substitution: : The bromine atom in the benzamide can be substituted by nucleophiles, allowing for a wide range of derivatives.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.

  • Substitution: : Alkyl and aryl halides with bases like potassium carbonate in polar aprotic solvents like DMF or DMSO.

Major Products:
  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Tetrahydroquinoline derivatives.

  • Substitution: : A variety of benzamide derivatives depending on the substituting nucleophile.

Scientific Research Applications

Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules, including those with potential biological activity.

Biology: The compound has shown promise as a biochemical probe due to its potential interactions with biological macromolecules.

Medicine: Preliminary studies indicate its potential as an anticancer agent due to its ability to interfere with specific signaling pathways.

Industry: The compound's unique structure makes it useful in the development of organic electronic materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The biological activity of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide primarily revolves around its interaction with specific enzymes and receptors. It has been observed to inhibit certain kinases, which play a role in cell division and survival pathways. The thiadiazole moiety can chelate metal ions in enzyme active sites, leading to inhibition.

Comparison with Similar Compounds

Comparison with Other Compounds: Similar compounds like N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole and 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide differ in the halogen substitution on the benzamide moiety.

Uniqueness: The bromine atom in 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide imparts unique electronic and steric properties, which can enhance its biological activity and make it a more potent inhibitor compared to its chlorine or hydrogen-substituted counterparts.

List of Similar Compounds:
  • N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole

  • 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

  • 3-fluoro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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Properties

IUPAC Name

3-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZBIFDJOLERQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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